1-Acetylindolin-5-ylboronic acid

Übersicht

Beschreibung

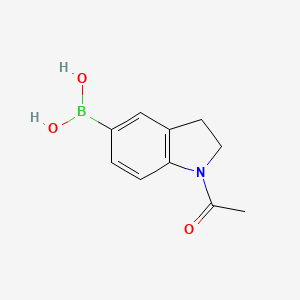

This compound is characterized by its unique structure, which includes an indole ring fused with a boronic acid moiety, making it a versatile building block for the synthesis of biologically active molecules.

Wirkmechanismus

Target of Action

The primary target of 1-Acetylindolin-5-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions . The SM coupling reaction, in which the compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Biochemische Analyse

Biochemical Properties

1-Acetylindolin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki-Miyaura coupling . Additionally, this compound can interact with other boron-containing reagents, enhancing its reactivity and selectivity in biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . It can degrade over time, especially under oxidative conditions . Long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At high doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to boron metabolism. This compound can interact with enzymes and cofactors involved in one-carbon metabolism, such as folate-dependent enzymes . Additionally, this compound can affect metabolic flux and metabolite levels, influencing processes such as amino acid biosynthesis and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . These interactions can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetylindolin-5-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of indole derivatives with boronic acid reagents. For instance, the reaction of indole with a borate ester, such as triisopropyl borate, followed by hydrolysis, can yield this compound. Another method involves the use of transition-metal-catalyzed borylation reactions, which provide a straightforward route to introduce the boronic acid group onto the indole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetylindolin-5-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted indoles.

Oxidation: Alcohols or ketones.

Reduction: Hydroxylated indoles or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-Acetylindolin-5-ylboronic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Vergleich Mit ähnlichen Verbindungen

1-Acetylindolin-5-ylboronic acid can be compared with other indole-based boronic acids, such as:

- Indole-3-boronic acid

- 5-Bromoindole-3-boronic acid

- Indole-2-boronic acid

Uniqueness: this compound is unique due to its acetyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other indole-based boronic acids and can impart specific biological activities .

Biologische Aktivität

1-Acetylindolin-5-ylboronic acid is a boronic acid derivative that has garnered attention for its potential therapeutic applications. This compound, characterized by its unique chemical structure, is being studied for various biological activities, including enzyme inhibition, antibacterial properties, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₉BNO₂. The compound features an indole structure with an acetyl group at the 1 position and a boronic acid functional group at the 5 position. This unique structure allows it to participate in various chemical reactions and biological interactions.

The mechanism of action for this compound involves its ability to interact with biological targets such as enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in therapeutic contexts, including drug design and synthesis. The compound's interaction with specific molecular targets can modulate biological processes, making it a candidate for further research in medicinal chemistry.

Antibacterial Activity

Research indicates that boronic acids possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In studies, the compound was shown to inhibit the growth of Escherichia coli at concentrations around 6.50 mg/mL .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of boronic acids. In vitro assays have demonstrated that related compounds exhibit strong free radical scavenging abilities. The antioxidant potential can be quantified using methods such as ABTS cation radical scavenging and DPPH free radical scavenging assays.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities. For example, studies have shown moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) and antiurease (IC50: 1.10 ± 0.06 µg/mL) . These findings suggest potential applications in treating conditions related to enzyme dysregulation.

Anticancer Activity

The anticancer properties of boronic acids are particularly noteworthy. In cell line studies, this compound exhibited significant cytotoxic effects on cancerous cell lines (e.g., MCF-7) while showing no toxic effects on healthy cell lines . This selective toxicity highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (2-Oxoindolin-6-yl)boronic acid | 0.79 | Contains an oxo group at position 6 |

| (3-Methacrylamidophenyl)boronic acid | 0.77 | Features a methacrylamido group |

| 4-Acetylaminophenylboronic acid | 0.74 | Contains an acetylamino group |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.79 | Incorporates a dioxaborolane structure |

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.75 | Methyl substitution at position 1 |

This table illustrates how variations in functional groups can influence the biological properties of these compounds while maintaining core structural elements associated with indole and boron functionalities.

Case Studies and Research Findings

Recent studies have explored the biological activities of various boron-based compounds in formulations for therapeutic applications:

- Cream Formulation Study : A novel boron-based compound derived from phenyl boronic acid and quercetin was evaluated for its antioxidant and antibacterial activities in cream formulations. It exhibited strong antioxidant activity (IC50: 0.11 ± 0.01 µg/mL) and significant antibacterial effects against E. coli .

- Enzyme Activity Assessment : The same study reported varying degrees of enzyme inhibition across different assays, indicating that modifications in the boronic acid structure could enhance or reduce biological activity .

Eigenschaften

IUPAC Name |

(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERYXDICIURWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.